molecular formula C12H16N2O2 B2388556 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923113-84-2

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2388556
CAS No.: 923113-84-2
M. Wt: 220.272
InChI Key: RPKDCJRGIOWHGR-UHFFFAOYSA-N
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Description

2-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. This benzo[d]imidazole derivative is structurally related to compounds used in the development of active pharmaceutical ingredients (APIs), such as the antihistamine Bilastine, where analogous structures are identified and characterized as process-related impurities . The benzo[d]imidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities, including antimicrobial, antifungal, and antihistaminic effects . Researchers value this compound for its potential use in constructing more complex molecules and for method development in analytical chemistry, particularly in impurity identification and quality control studies for pharmaceutical applications . The presence of both the imidazole ring and the ethanol side chain provides functional groups amenable for further chemical modification, making it a valuable building block in synthetic campaigns. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use. It is typically supplied as a solid and should be stored in a cool, dry place, with many related compounds requiring storage at 2-8°C to maintain stability . Researchers can leverage this compound to advance their work in pharmaceutical development and chemical synthesis.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKDCJRGIOWHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of lactic acid as a promoter in a multicomponent reaction, which is environmentally benign and efficient . The reaction conditions often include heating at 160°C, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production time. Catalysts such as Lewis acids or nanoparticles may be employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Ethanol-Substituted Derivatives
  • 1-(1H-Benzo[d]imidazol-2-yl)ethanol (): This simpler analog lacks the methoxyethyl group but retains the ethanol moiety. It exhibits a melting point of 214–216°C (purified via flash chromatography) and serves as a precursor for more complex derivatives.
  • 2-(2-(4-Fluorophenyl)-1H-Benzo[d]imidazole-1-yl)acetic Acid (): Replaces the ethanol group with an acetic acid chain and introduces a fluorophenyl substituent. This compound shows enhanced polarity (Rf = 0.85 in dichloromethane/methanol) and is synthesized via alkaline hydrolysis, yielding a crystalline product (55% yield). The fluorophenyl group may improve binding affinity in biological targets compared to methoxyethyl.
Methoxyethyl-Substituted Derivatives
  • Ethanol,2-(1H-Benzimidazol-1-ylmethoxy)- (): Features a methoxyethyl group linked via an ether bond to the benzimidazole N1 position. Its synthesis involves nucleophilic substitution, similar to methods in and . The ether linkage increases stability against hydrolysis compared to ester-containing analogs.
Antimicrobial and Antiparasitic Activity
  • Phenoxymethyl-Triazole-Thiazole Benzimidazoles (): Derivatives such as 9c (with a bromophenyl-thiazole group) exhibit promising antimicrobial activity. Their complex structures, incorporating triazole and thiazole rings, enhance interactions with microbial enzymes compared to the simpler methoxyethyl-ethanol analog.
  • Naphtho-Oxazine-Benzoimidazoles () :
    Synthesized via a green protocol, these compounds show activity against bacterial and fungal strains. The naphtho-oxazine moiety likely improves membrane permeability, a feature absent in the target compound.

Cholinesterase Inhibition () :

Thio-linked benzimidazole-thiazole derivatives (e.g., 13–17) demonstrate multipotent cholinesterase inhibition (58–64% yields). The thioether and nitro groups contribute to enzyme binding, suggesting that the methoxyethyl-ethanol analog may require similar electronegative substituents for comparable activity.

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound N1: 2-Methoxyethyl; C2: Ethanol Not reported Not given Hydroxyethyl, Methoxyethyl Synthesis analogs:
1-(1H-Benzo[d]imidazol-2-yl)ethanol C2: Ethanol 214–216 5% Hydroxyethyl
2-(4-Fluorophenyl)-1H-benzimidazole-1-yl acetic acid N1: 4-Fluorophenyl; C2: Acetic Acid Not reported 55% Carboxylic Acid, Fluorophenyl
Phenoxymethyl-Triazole-Thiazole (9c) C2: Triazole-Thiazole-Bromophenyl Not reported 63% Triazole, Thiazole

Biological Activity

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to its interaction with various biological targets, leading to therapeutic effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 612524-48-8

The biological activity of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound may function as an enzyme inhibitor, modulating processes such as cell proliferation and apoptosis. Its hydroxyl group allows for potential oxidation and reduction reactions, which can further influence its biological effects.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that benzimidazole derivatives exhibit antimicrobial activity against various pathogens. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity is a concern.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzimidazole derivatives, including 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol:

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at various concentrations.
Study 2 Evaluated anticancer properties in A549 lung cancer cells, demonstrating induced apoptosis via caspase activation pathways.
Study 3 Assessed enzyme inhibition properties, showing effective inhibition of certain kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzimidazole precursors with substituted aldehydes or alkylating agents. For example, refluxing 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol with glacial acetic acid yields intermediates (61% yield) . Alkylation steps using propargyl bromide in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can introduce methoxyethyl groups, followed by purification via silica gel chromatography . Key factors affecting yield include solvent choice (methanol vs. DMF), catalyst type, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) identify proton environments, such as aromatic protons (δ 6.35–8.32 ppm) and methoxyethyl groups (δ 3.2–4.3 ppm) .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within 0.05% of theoretical values) .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95%) by retention time comparison with standards.

Q. How can researchers mitigate low yields during the alkylation of the benzimidazole core?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst : Use TBAB or Cu(I) catalysts to enhance nucleophilic substitution efficiency .
  • Temperature : Controlled heating (60–80°C) prevents side reactions like over-alkylation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Work-up : Quench with ice-cold water to precipitate products and minimize hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar benzimidazole derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings, critical for distinguishing methoxyethyl vs. hydroxyethyl groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data to validate assignments .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in benzimidazole solvates (e.g., methanol 1.13-solvate structure) .

Q. How can molecular docking studies inform the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
  • Receptor Selection : Use crystal structures of target enzymes (e.g., cytochrome P450, kinases) from the PDB.
  • Docking Simulations : Assess binding poses (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic sites) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., halogens, methoxy groups) and assess minimal inhibitory concentrations (MIC) against bacterial/fungal strains .
  • QSAR Modeling : Develop regression models linking electronic (Hammett σ) or steric (Taft Es) parameters to bioactivity .
  • Metabolic Stability : Use hepatic microsome assays to correlate substituent hydrophobicity (logP) with half-life .

Q. How do solvent polarity and pH impact the stability of the methoxyethyl side chain during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples in buffered solutions (pH 4–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Degradation Pathways : Methoxyethyl groups hydrolyze in acidic conditions (pH < 3) to form ethanol derivatives. Use non-polar solvents (hexane) or inert atmospheres (N2_2) to prevent oxidation .

Q. What methodologies address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability in rodent models to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation) that may deactivate the compound .
  • Dose Optimization : Adjust dosing regimens based on allometric scaling (e.g., mg/kg conversions between species) .

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